molecular formula C4H10ClNO3 B13889282 O-(2-carboxypropan-2-yl)hydroxylammonium chloride

O-(2-carboxypropan-2-yl)hydroxylammonium chloride

Cat. No.: B13889282
M. Wt: 155.58 g/mol
InChI Key: QQSPVDQDABOKMX-UHFFFAOYSA-N
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Description

O-(2-carboxypropan-2-yl)hydroxylammonium chloride is a hydroxylamine derivative designed for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal applications. This specialized chemical builds upon the core reactivity of hydroxylammonium salts, which are well-established in organic synthesis for the preparation of oximes and hydroxamic acids from carboxylic acids, and as key intermediates in the synthesis of N- and O- substituted hydroxylamines . The unique 2-carboxypropan-2-yl substituent on the oxygen atom is expected to alter the compound's solubility, steric bulk, and coordination properties, potentially making it a valuable reagent in the development of novel corrosion inhibitors, radical scavengers for polymers, or as a ligand in metal extraction and flotation processes, similar to other hydroxylamine derivatives used in surface treatments and industrial chemistry . Researchers will find value in its application for probing new reaction pathways and developing advanced materials. As with related hydroxylammonium salts, this compound requires careful handling; it is likely toxic if swallowed, harmful to aquatic life, and may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment (PPE) .

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

2-carboxypropan-2-yloxyazanium;chloride

InChI

InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h1-2,5H3;1H

InChI Key

QQSPVDQDABOKMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)O[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of O-(2-carboxypropan-2-yl)hydroxylammonium chloride

General Synthetic Route Overview

The compound this compound is typically synthesized via the reaction of hydroxylamine hydrochloride with a suitable aldehyde or ester precursor bearing the 2-carboxypropan-2-yl moiety, followed by isolation as the hydrochloride salt. The preparation often involves multi-step sequences including oxime formation, chlorination, and acidification steps.

Detailed Preparation Procedure

A representative and well-documented preparation method is as follows, adapted from recent peer-reviewed catalytic synthesis literature:

Step 1: Formation of Aldoxime Intermediate
  • Reagents : Aldehyde (0.10 mol), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv)
  • Solvent : Ethanol-water mixture (4:1 ratio, total 200 mL)
  • Conditions : Stirring at room temperature for 16 hours
  • Process : The aldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form the aldoxime intermediate.
  • Workup : Removal of ethanol under reduced pressure, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and filtration.
  • Output : Crude aldoxime used directly in the next step without purification.
Step 2: Chlorination to Form Oxime Chloride
  • Reagents : Aldoxime (0.10 mol), N-chlorosuccinimide (1.2 equiv)
  • Solvent : Dimethylformamide (DMF), 1.1 M concentration
  • Conditions : Slow addition of N-chlorosuccinimide over 1 hour, stirring at room temperature for 16 hours
  • Workup : Quenching with water, extraction with tert-butyl methyl ether (TBME), washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Output : Oxime chlorides obtained, used directly in subsequent steps.
Step 3: Formation of this compound
  • Process : The oxime chloride intermediate is reacted with appropriate α-amidooxy acid derivatives or directly treated to yield this compound.
  • Isolation : The product is isolated by filtration, concentration, and drying.
  • Yield : Approximately 94% yield reported for the final hydrochloride salt.

Specific Example from Literature

A documented synthesis yielded 22.0 g of this compound with a 94% yield after the filtration and drying steps, demonstrating the efficiency of the method.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Aldoxime formation Aldehyde (0.10 mol), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv) Ethanol-water (4:1) Room temperature 16 h N/A Crude aldoxime used directly
Oxime chlorination Aldoxime (0.10 mol), N-chlorosuccinimide (1.2 equiv) DMF (1.1 M) Room temperature 16 h N/A Direct use of oxime chlorides
Final product isolation Filtration, concentration, drying - - - 94 This compound obtained

Analysis of Preparation Methods

Reaction Efficiency and Yields

The described method is notable for its high yield (94%) and relatively mild conditions (room temperature, standard solvents). The use of sodium acetate as a base in the aldoxime formation step ensures effective conversion of the aldehyde to the oxime intermediate. The chlorination step using N-chlorosuccinimide is a well-established method for generating oxime chlorides, which are key intermediates in this synthesis.

Variations and Modifications

The procedure can be adapted with different protecting groups or substituents on the precursor aldehydes or acids to yield derivatives of this compound or related compounds. For example, Boc-protection of the hydroxylammonium moiety has been performed under controlled conditions with triethylamine and Boc anhydride in dichloromethane at 0 °C to room temperature, yielding protected derivatives with high purity and yield (86%).

Comprehensive Research Findings from Varied Sources

  • The synthesis protocol aligns with established oxime and hydroxylamine chemistry, utilizing well-known reagents such as hydroxylamine hydrochloride and N-chlorosuccinimide.
  • The process avoids harsh conditions, making it suitable for sensitive functional groups.
  • The reaction scale and yields reported suggest the method is robust and reproducible for laboratory and potential industrial synthesis.
  • No significant flake-like aggregation or stability issues were reported during isolation, indicating good physical properties of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-Carboxy-1-methylethoxyammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Carboxy-1-methylethoxyammonium chloride involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylammonium Chloride (CAS 5470-11-1)

Molecular Formula: H₃NO·HCl Molecular Weight: 69.49 g/mol Key Properties:

  • Reactivity : Reacts with aldehydes (e.g., formaldehyde) to form oximes, a reaction critical in analytical chemistry for formaldehyde quantification .
  • Applications : Used in organic synthesis (e.g., anti-HIV drug precursors) and as a reducing agent .
  • Safety : Classified as a skin irritant; requires protective equipment during handling to avoid environmental contamination .

Hydroxylamine-O-Sulfonic Acid (CAS 2950-43-8)

Molecular Formula: H₃NO₄S Molecular Weight: 113.09 g/mol Key Properties:

  • Reactivity : Functions as a sulfonating and aminating agent due to the sulfonic acid group.
  • Applications : Utilized in the synthesis of sulfonamides and heterocyclic compounds.
  • Safety : Highly reactive and moisture-sensitive, requiring stringent handling protocols.

Comparison with Target Compound : The sulfonic acid group in hydroxylamine-O-sulfonic acid introduces different reactivity (sulfonation vs. carboxylate-mediated chelation), making it less suited for applications requiring pH buffering or metal coordination.

Sulfamic Acid (CAS 5329-14-6)

Molecular Formula: H₃NO₃S Molecular Weight: 97.09 g/mol Key Properties:

  • Reactivity : Acts as a strong acid (pH ~1.2 in solution) and a nitriding agent.
  • Applications : Industrial descaling agent, catalyst in esterification, and precursor in herbicide synthesis.

Structural Differences : The absence of a hydroxylammonium group limits its utility in oxime formation or redox reactions, which are central to hydroxylammonium derivatives.

Comparative Analysis Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Safety Considerations
O-(2-Carboxypropan-2-yl)hydroxylammonium chloride* N/A Not Available ~150–170 (estimated) Chelation, pharmaceutical synthesis (inferred) Likely irritant (based on analogs)
Hydroxylammonium chloride 5470-11-1 H₃NO·HCl 69.49 Oxime synthesis, reducing agent Skin irritation; environmental hazard
Hydroxylamine-O-sulfonic acid 2950-43-8 H₃NO₄S 113.09 Sulfonation, amination reactions Moisture-sensitive; corrosive
Sulfamic acid 5329-14-6 H₃NO₃S 97.09 Descaling, catalysis, herbicides Strong acid; handle with PPE

Research Findings and Inferences

  • Reactivity : The carboxylate group in the target compound likely enhances its solubility in aqueous media compared to hydroxylammonium chloride, which is hygroscopic but less polar . This could improve its utility in biological or aqueous-phase reactions.
  • Pharmaceutical Potential: Analogous to hydroxylammonium chloride’s role in synthesizing anti-HIV agents (e.g., compound 16 in ), the target compound’s carboxylate group may facilitate interactions with biomolecular targets, such as enzymes or receptors.
  • Safety Profile : While specific data is unavailable, the compound’s hydroxylammonium core suggests irritant properties similar to hydroxylammonium chloride, necessitating precautions against inhalation and skin contact .

Q & A

Q. What methodological considerations are critical when employing hydroxylammonium chloride as a reducing agent in geochemical iron analysis?

Hydroxylammonium chloride is preferred over ascorbic acid due to its superior solution stability. For reducing 25.0 µg of Fe(III), 50.0 mg of hydroxylammonium chloride is sufficient. Prepare solutions in hydrochloric acid matrices to maintain reducing efficiency, and ensure fresh preparation to avoid oxidation-related degradation. Acidic conditions (e.g., HCl or H₂SO₄) enhance its stability and reactivity .

ParameterHydroxylammonium ChlorideAscorbic Acid
Solution StabilityHigh (weeks)Low (hours)
Mass for 25 µg Fe(III)50 mgHigher
Optimal MatrixHCl/H₂SO₄Variable

Q. What are the best practices for ensuring chemical stability during high-temperature reactions involving hydroxylammonium chloride?

Avoid localized heating above 120°C, as decomposition releases hazardous gases (HCl, NH₄Cl, N₂). Incorporate 0.5 wt% pyrogenic silica as an anti-caking agent to enhance thermal stability. Use inert reactors (e.g., glass or PTFE) to minimize catalytic decomposition from heavy metals like copper .

Q. What first-aid measures are recommended for accidental exposure to hydroxylammonium chloride?

  • Skin/Eye Contact: Rinse immediately with water for 15 minutes.
  • Inhalation: Move to fresh air; administer artificial respiration if needed.
  • Ingestion: Seek medical attention; do not induce vomiting. Delayed symptoms may occur; monitor for 48 hours post-exposure. Use PPE (gloves, goggles) to prevent contact .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding nitrogenous byproducts in hydroxylammonium chloride-mediated redox reactions with Fe(III)?

Employ stoichiometric analysis coupled with mass spectrometry. For example, in reactions with FeCl₃, the molar ratio of reactants determines products:

  • Reaction: NH3OH+Cl+FeCl3FeCl2+HCl+H2O+N2O\text{NH}_3\text{OH}^+ \text{Cl}^- + \text{FeCl}_3 \rightarrow \text{FeCl}_2 + \text{HCl} + \text{H}_2\text{O} + \text{N}_2\text{O} (hypothesized). Validate via gas chromatography (for N₂O) or UV-Vis quantification of Fe(II) at 510 nm .

Q. How do heavy metal impurities influence the decomposition kinetics of hydroxylammonium chloride, and what mitigation strategies are effective?

Heavy metals (e.g., Cu, Cu alloys) catalyze decomposition via exothermic pathways. Mitigation strategies include:

  • Using high-purity reagents (≥98% ACS grade).
  • Adding stabilizers like pyrogenic silica to absorb moisture.
  • Avoiding metal contact during storage (use glass/plastic containers) .

Q. What advanced spectroscopic techniques are recommended for quantifying hydroxylammonium chloride in complex matrices?

  • Ion Chromatography: Direct quantification via suppressed conductivity detection (LOD: 0.1 ppm).
  • Derivatization: React with l-(2-thiazolylazo) 2-naphthol to form a colored complex (λ = 560 nm). Calibrate with matrix-matched standards to account for interferences .

Contradiction Analysis

  • vs. Safety Data: While states low human health concern under current exposure levels, Safety Data Sheets (SDS) emphasize stringent handling protocols due to acute toxicity risks (e.g., respiratory irritation, delayed symptoms). This discrepancy highlights the need for context-specific risk assessments: low concern in environmental exposure vs. high risk in laboratory handling .

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